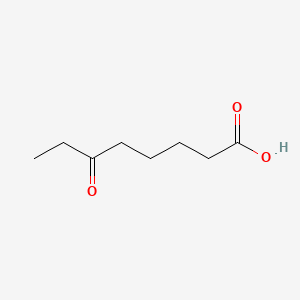

6-Oxo-octanoic acid

描述

Contextualization within Oxo Carboxylic Acid Chemistry

6-Oxo-octanoic acid, a molecule with the chemical formula C8H14O3, is a notable member of the oxo carboxylic acid family. ontosight.ai These organic compounds are characterized by the presence of at least one carboxyl group (-COOH) and one ketone group (C=O) within their carbon skeleton. ontosight.aichemicalbook.in Specifically, this compound features an eight-carbon chain, with the carboxyl group defining it as an octanoic acid and a ketone group located at the sixth carbon position. ontosight.ai This structure, also referred to as 6-keto-n-caprylic acid, places it within the subgroup of medium-chain keto acids. chemicalbook.in

The positioning of the oxo group is a critical determinant of the compound's chemical properties and reactivity. For instance, its positional isomers, such as 3-oxo-octanoic acid and 5-oxo-octanoic acid, exhibit different physicochemical characteristics due to the varied placement of the ketone group along the carbon chain. The presence of both a hydrophobic carbon chain and polar functional groups (ketone and carboxylic acid) allows this compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Academic Significance and Broad Research Directions

The academic significance of this compound stems from its involvement in fundamental biochemical processes and its potential as a building block in synthetic chemistry. ontosight.ai In biological contexts, it is recognized as a primary metabolite, meaning it is directly involved in an organism's normal growth, development, and reproduction. Research has highlighted its role as an intermediate in fatty acid metabolism, where the 6-oxo modification can influence its interaction with enzymes and its subsequent metabolic fate. ontosight.aiontosight.ai

Broad research directions for this compound and related compounds include:

Metabolic Pathway Analysis: Investigating its role in processes like beta-oxidation and ketogenesis to understand energy production and storage in biological systems. ontosight.ai The 6-oxo modification may affect how the fatty acid is broken down into acetyl-CoA and assimilated into other metabolic intermediates. ontosight.ai

Synthetic Chemistry: Utilizing it as a precursor for more complex molecules. For example, its derivatives are intermediates in the synthesis of important compounds like lipoic acid. google.com

Biocatalysis: Employing enzymes to carry out specific transformations on the molecule, such as the synthesis of enantiomerically pure compounds for pharmaceutical applications.

"Aldehydomics": Untargeted studies to identify and quantify reactive carbonyl compounds, including ω-oxo carboxylic acids like 8-oxo-octanoic acid (an isomer of this compound), which can serve as an early indicator for further focused research on their origins and biological effects. mdpi.com

The study of this compound and its derivatives continues to be an active area of research, with potential applications in understanding metabolic disorders and developing new bioactive molecules. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4233-57-2 |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.2 g/mol |

| Melting Point | 52 °C |

| Boiling Point (Predicted) | 311.1±25.0 °C |

| Density (Predicted) | 1.038±0.06 g/cm3 |

| pKa (Predicted) | 4.68±0.10 |

Table data sourced from ChemicalBook.in chemicalbook.in

Structure

3D Structure

属性

IUPAC Name |

6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOYTVHCFIDKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195143 | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-57-2 | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Oxo Octanoic Acid

Traditional Chemical Synthesis Routes

Oxidation of Precursor Compounds, such as 6-Hydroxyoctanoic Acid

One of the fundamental methods for preparing 6-oxo-octanoic acid is through the oxidation of a suitable precursor, such as 6-hydroxyoctanoic acid. biosynth.comresearchgate.net This transformation involves the conversion of the secondary alcohol group at the C6 position to a ketone. Various oxidizing agents can be employed for this purpose. The efficiency and selectivity of the oxidation are crucial to maximize the yield of the desired keto acid while minimizing over-oxidation or other side reactions. For instance, the oxidation of 2-hydroxycyclohexanone is a known route to produce adipic acid and adipic anhydride, highlighting the role of oxidizing hydroxy-ketone precursors in synthesizing dicarboxylic acids. researchgate.net

One-Pot Synthesis Strategies

To improve efficiency and reduce the number of intermediate purification steps, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single reaction vessel, often leading to higher yields and reduced waste.

Utilization of Suberic Acid as a Starting Material

A notable one-pot synthesis of a derivative of this compound, specifically 8-furan-8-oxooctanoic acid methyl ester, utilizes the inexpensive and commercially available suberic acid as the starting material. google.com This strategy simplifies the synthesis route and has the potential for industrial-scale production due to its cost-effectiveness and operational simplicity. google.com In a related approach, suberic acid has been used in a five-step synthesis to prepare a key intermediate for misoprostol, demonstrating its versatility as a starting material. researchgate.net

Regioselective Friedel-Crafts Acylation Mechanisms

The one-pot synthesis from suberic acid involves a regioselective Friedel-Crafts acylation reaction. google.com In this process, suberic acid is first converted to suberyl chloride. This diacyl chloride then reacts with a suitable aromatic compound, such as furan (B31954), in the presence of a Lewis acid catalyst. google.com The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. organic-chemistry.org The regioselectivity of this reaction is crucial for obtaining the desired product. The reaction is then quenched with an alcohol, such as methanol (B129727), to convert the remaining acyl chloride group into an ester, yielding the final product in a single pot. google.com This method avoids the challenging preparation of monomethyl suberate, which is a hurdle in other synthetic routes. google.com

Biocatalytic Synthesis and Enantioselective Reduction

Biocatalytic methods offer an alternative, often highly selective, route for synthesizing chiral molecules related to this compound. These processes utilize enzymes or whole microorganisms to catalyze specific chemical transformations.

Enantioselective reduction of prochiral ketones is a key application of biocatalysis in this area. For instance, the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters to the corresponding (R)- or (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters can be achieved using specific microbial strains. google.comwipo.int Strains like Geotrichum candidum are used to produce the (R)-enantiomer, while Mucor racemosus can be employed for the (S)-enantiomer. google.comwipo.int These chiral hydroxy esters are valuable intermediates for the synthesis of compounds like (R)-α-lipoic acid. google.com The use of biocatalysts can lead to high enantiomeric excess, which is often difficult to achieve through traditional chemical methods.

Furthermore, research has focused on engineering enzymes like ketoreductases to improve their activity and stereoselectivity for the synthesis of key precursors to (R)-α-lipoic acid from 8-chloro-6-oxo-octanoic acid alkyl esters. dntb.gov.ua These biocatalytic reductions often require cofactors such as NADH or NADPH. google.com

The following table provides a summary of the different synthetic methodologies:

| Methodology | Starting Material | Key Reactions/Reagents | Product/Intermediate | Advantages | Disadvantages |

| Traditional Chemical Synthesis | 6-Hydroxyoctanoic Acid | Oxidation | This compound | Straightforward concept | Potential for over-oxidation, may require specific oxidizing agents |

| Multi-Step Synthesis | Adipic Acid | Esterification, Acyl Chlorination, Ethylene Addition | Ethyl 6-oxo-8-chlorooctanoate | Versatile, uses readily available starting materials | Multiple steps, lower overall yield, more complex purification |

| One-Pot Synthesis | Suberic Acid | Thionyl Chloride, Furan, Lewis Acid Catalyst, Methanol | 8-Furan-8-oxooctanoic acid methyl ester | Simplified route, higher yield, cost-effective, suitable for industrial scale | Specific to furan derivative, requires careful control of regioselectivity |

| Biocatalytic Synthesis | 8-Chloro-6-oxo-octanoic acid alkyl esters | Geotrichum candidum or Mucor racemosus, Ketoreductases | (R)- or (S)-8-Chloro-6-hydroxyoctanoic acid alkyl esters | High enantioselectivity, environmentally friendly conditions | Requires specific enzymes or microorganisms, may need cofactor regeneration |

Enzymatic Transformations of Prochiral Precursors, such as 8-Chloro-6-oxo-octanoic Acid Alkyl Esters

A key biocatalytic strategy involves the enantioselective reduction of prochiral precursors, most notably 8-chloro-6-oxo-octanoic acid alkyl esters. This process utilizes enzymes to convert the ketone group at the C6 position into a chiral hydroxyl group, yielding either the (R)- or (S)-8-chloro-6-hydroxy-octanoic acid alkyl ester. wipo.intgoogle.com These chiral hydroxy esters are valuable intermediates that can be further converted into stereospecific products like (R)-α-lipoic acid. google.comjustia.com

The enzymes primarily responsible for this transformation are alcohol dehydrogenases or carbonyl reductases. google.com These enzymes facilitate the stereospecific reduction of the carbonyl group, allowing for the production of compounds with high enantiomeric excess. google.comgoogle.com For example, a patented method describes the use of alcohol dehydrogenases from organisms like Lactobacillus brevis or Thermoanaerobium brokii for this specific reduction. wipo.intjustia.com The reaction converts an achiral substrate (the 6-oxo ester) into a chiral product (the 6-hydroxy ester), demonstrating the power of enzymes in asymmetric synthesis. google.comgoogle.com

| Prochiral Precursor | Enzyme Class | Chiral Product | Source Organisms (Examples) |

|---|---|---|---|

| 8-Chloro-6-oxo-octanoic acid C₁₋₄ alkyl ester | Alcohol Dehydrogenases, Carbonyl Reductases | (R)- or (S)-8-chloro-6-hydroxy-octanoic acid alkyl ester | Lactobacillus brevis, Thermoanaerobium brokii |

Microbial Biotransformation Systems (e.g., using Mucor racemosus, Geotrichum candidum)

Whole-cell microbial systems are frequently employed for the biotransformation of this compound precursors. These systems leverage the natural enzymatic machinery of microorganisms to perform highly selective reductions. google.com The choice of microorganism is critical as it dictates the stereochemical outcome of the reaction. google.com

For the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters, specific microbial strains are used to produce the desired enantiomer:

Geotrichum candidum is utilized to produce the (R)-8-chloro-6-hydroxy-octanoic acid ester. google.comjustia.com This organism is known for its ability to reduce various keto esters to their corresponding (R)-alcohols. mdpi.com

Mucor racemosus is employed to synthesize the (S)-enantiomer. google.comjustia.com This fungus is one of several noted for its capacity to carry out enantioselective reductions of ketone-containing compounds. mdpi.com

This biocatalytic process offers the potential for high enantiomeric excess, with reported optical yields ranging from 70% to 95%. google.com The use of these whole-cell systems provides a sustainable and effective route for generating chiral building blocks.

| Microorganism | Substrate | Primary Product Stereochemistry | Reported Optical Yield |

|---|---|---|---|

| Geotrichum candidum | 8-Chloro-6-oxo-octanoic acid alkyl ester | (R)-enantiomer | 70-95% google.com |

| Mucor racemosus | 8-Chloro-6-oxo-octanoic acid alkyl ester | (S)-enantiomer | 70-95% google.com |

Cofactor Dependency in Enzymatic Reactions (e.g., NAD(H), NADP(H))

The enzymatic reduction of the ketone group in precursors like 8-chloro-6-oxo-octanoic acid alkyl esters is a redox reaction that is dependent on a hydride source. The alcohol dehydrogenases and carbonyl reductases that catalyze this transformation require nicotinamide (B372718) cofactors, specifically nicotinamide adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH). google.commdpi.com

In these reactions, the reduced forms of the cofactors, NADH or NADPH, provide the necessary reducing equivalents to convert the carbonyl group to a hydroxyl group. google.com The enzyme binds both the substrate (the keto acid ester) and the cofactor, facilitating the transfer of a hydride ion from the cofactor to the substrate's carbonyl carbon. acs.org Consequently, the cofactor is oxidized to NAD⁺ or NADP⁺. mdpi.com

For the process to be economically viable on a larger scale, regeneration of the expensive cofactor is essential. wipo.intacs.org Therefore, these enzymatic reductions are often performed in the presence of cofactor regeneration systems. wipo.intjustia.com This can involve using a second enzyme and a cheap substrate (like formate (B1220265) or glucose) to continuously reduce the oxidized cofactor back to its active, reduced state. mdpi.com

Chemical Transformations and Reactivity of 6 Oxo Octanoic Acid

Oxidation Reactions

The presence of a ketone group in 6-oxo-octanoic acid allows for its oxidation to other carboxylic acids.

Conversion to Other Carboxylic Acids (e.g., Octanedioic Acid)

The ketone functional group of this compound can be oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid. A primary product of this oxidation is octanedioic acid, also known as suberic acid. This transformation can be achieved using strong oxidizing agents. The conversion to octanedioic acid highlights the utility of this compound as a precursor in the synthesis of more complex molecules.

Reduction Reactions

The ketone group of this compound is susceptible to reduction, leading to the formation of hydroxyl derivatives.

Conversion to Hydroxyl Derivatives (e.g., 6-Hydroxy-octanoic Acid)

The ketone at the C-6 position can be reduced to a secondary alcohol, yielding 6-hydroxy-octanoic acid. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This reaction is a key step in the synthesis of various biologically significant molecules. For instance, the enantioselective reduction of 8-chloro-6-oxo-octanoic acid esters, a derivative of this compound, is a critical process in the synthesis of (R)-α-lipoic acid, a potent antioxidant. justia.com This biocatalytic reduction can be achieved with high enantiomeric excess using microorganisms like Mucor racemosus and Geotrichum candidum. wipo.int

Nucleophilic Substitution Reactions

The ketone and carboxylic acid moieties of this compound can both undergo nucleophilic substitution reactions. The ketone can react with nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of various substituted derivatives. The carboxylic acid group can undergo esterification by reacting with alcohols.

Derivatives of this compound, such as 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, have been synthesized through a series of reactions that include nucleophilic substitution. nih.gov In this synthesis, a thioether derivative is formed via nucleophilic substitution, which is then further modified. nih.gov

Catalytic Processes Involving this compound

This compound and its derivatives are involved in various catalytic processes, most notably in the oxidative cleavage of olefins.

One significant application is the osmium-assisted oxidative cleavage of olefins. chiralen.com This process utilizes a metal catalyst, such as osmium tetroxide, in conjunction with a peroxy compound to cleave carbon-carbon double bonds in unsaturated compounds, yielding aldehydes, ketones, or carboxylic acids. googleapis.comgoogle.com This method serves as an alternative to ozonolysis for the efficient conversion of olefins. organic-chemistry.org For example, the oxidation of (+)-pulegone using this method proceeds through the intermediacy of 3R,7-dimethyl-6-oxo-octanoic acid to form a dicarboxylic acid. google.com

Furthermore, derivatives of this compound are key intermediates in asymmetric catalytic hydrogenations. For example, 8-hydroxy-6-oxo-octanoic acid esters can be produced by the selective hydrogenation of 7,8-epoxy-6-oxo-octanoic acid esters in the presence of platinum, palladium, or nickel catalysts. justia.comgoogle.com These esters can then undergo asymmetric chemocatalytic hydrogenation using ruthenium and optically active phosphine (B1218219) complexes to produce enantiomerically pure 6,8-dihydroxyoctanoic acid esters. justia.comgoogle.com

Biological Roles and Metabolic Pathways of 6 Oxo Octanoic Acid

Integration into Fatty Acid Metabolism

6-Oxo-octanoic acid, a derivative of the medium-chain fatty acid octanoic acid, is involved in various metabolic pathways. ontosight.ai Its chemical structure, featuring a ketone group at the sixth carbon, influences its biochemical behavior and its integration into the broader landscape of fatty acid metabolism. ontosight.aiontosight.ai

This compound and its related derivatives function within the metabolic pathways responsible for both the breakdown (catabolism) and synthesis (anabolism) of larger molecules. ontosight.ai In the context of fatty acid catabolism, the 6-oxo modification can influence its processing through pathways like beta-oxidation. ontosight.aiontosight.ai Modified fatty acids such as this compound may be more readily oxidized to acetyl-CoA, which can then enter the citric acid cycle for energy production or be assimilated into other metabolic intermediates like ketone bodies. ontosight.ai

The metabolism of medium-chain fatty acids, including octanoic acid and its derivatives, differs from that of long-chain fatty acids. ontosight.ai They can be rapidly and quantitatively oxidized to acetyl-CoA, which is a central molecule in energy metabolism. ontosight.ai The presence of the oxo group on the carbon chain can affect the metabolic fate of the fatty acid, influencing the production of various metabolites. ontosight.ai

The process of beta-oxidation involves a series of enzymatic reactions that break down fatty acids. This compound is known to interact with key enzymes in this pathway. ontosight.ai The introduction of the 6-oxo group can alter the molecule's binding affinity to these enzymes, thereby modulating their activity. ontosight.ai

Research indicates that this compound interacts with acyl-CoA dehydrogenase, a crucial enzyme that catalyzes the initial dehydrogenation step in the beta-oxidation spiral. This interaction is fundamental for the oxidation of fatty acids and subsequent energy generation. Furthermore, the modification can influence other enzymes involved in fatty acid transport and activation, such as carnitine palmitoyltransferases and acyl-CoA synthetases. ontosight.ai The inability to properly metabolize medium-chain fatty acids due to deficiencies in enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) can lead to the accumulation of intermediates like octanoic acid, which can have toxic effects. medscape.com

| Enzyme | Role in Fatty Acid Metabolism | Interaction with this compound |

|---|---|---|

| Acyl-CoA Dehydrogenase | Catalyzes the first step of beta-oxidation, introducing a double bond into the fatty acyl-CoA molecule. medscape.com | Interacts with this compound, facilitating fatty acid oxidation and metabolic regulation. |

| Acyl-CoA Synthetases | Activates fatty acids by converting them to their acyl-CoA esters, preparing them for metabolism. ontosight.ai | The 6-oxo modification can alter the binding affinity of the fatty acid to this enzyme. ontosight.ai |

| Carnitine Palmitoyltransferases (CPT) | Transports long-chain fatty acids across the mitochondrial membrane for beta-oxidation. ontosight.aibookdown.org | The 6-oxo modification may influence the binding and transport process mediated by CPT. ontosight.ai |

Intermediacy in Fatty Acid Catabolism and Anabolism

Biosynthetic Pathways in Biological Systems

The biosynthesis of fatty acids and related compounds universally begins with simple precursors. Acetyl-CoA is the primary building block, and its carboxylation to malonyl-CoA represents the committed step in fatty acid synthesis. bookdown.orgnih.gov These precursors are used by fatty acid synthase (FAS) systems to build the carbon chains of fatty acids. bookdown.org

While the direct biosynthetic pathway for this compound is not extensively detailed, the formation of related oxo-acids provides a clear precedent. For instance, 7-oxooctanoic acid is known to be formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors. In the fungus Penicillium marneffei, the biosynthesis of pigments begins with the formation of a fatty acid chain, specifically 3-oxo-octanoic acid or 3-oxo-decanoic acid, from acetyl-CoA and malonyl-CoA, a reaction catalyzed by fatty acid synthase subunits. mdpi.com This demonstrates the general mechanism by which oxo-fatty acids are generated from these fundamental metabolic building blocks.

Lipoic acid is an essential cofactor for several key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. nih.gov Its biosynthesis is a critical cellular process. Early labeling experiments established that octanoic acid serves as the direct precursor for the carbon backbone of lipoic acid. nih.govasm.org

The biosynthetic pathway involves the synthesis of octanoyl-acyl carrier protein (octanoyl-ACP) via the mitochondrial fatty acid synthesis (FASII) pathway. nih.govwikipedia.org This octanoyl group is then transferred to the specific enzyme complexes where lipoic acid is required. wikipedia.org The final step is the insertion of two sulfur atoms at carbons 6 and 8 of the octanoyl chain, a reaction catalyzed by lipoic acid synthase (LipA). nih.govasm.org This conversion of an octanoyl moiety into a lipoyl moiety inherently involves the C-6 and C-8 positions, with studies showing that 6-thiooctanoic and 8-thiooctanoic acids are possible intermediates in the pathway. nih.gov Therefore, while octanoic acid is the initial precursor, the chemistry of lipoic acid formation is centered on the C-6 and C-8 positions, the same carbons that define this compound's structure, highlighting a close relationship in the metabolic potential of this carbon skeleton.

Polyketides are a diverse class of secondary metabolites with a wide range of biological activities. mdpi.com Their biosynthesis is related to fatty acid synthesis, often starting with a short-chain acyl-CoA primer. acs.org Research into the biosynthesis of the fungal polyketide averufin, an intermediate in the pathway to aflatoxin B1, has revealed the role of oxo-octanoic acids. researchgate.netcdnsciencepub.comcdnsciencepub.com

Studies using isotopically labeled precursors administered to the fungus Aspergillus parasiticus showed that while the free acid form of 3-oxo-octanoate was not incorporated, its N-acetylcysteamine (NAC) thioester derivative was. cdnsciencepub.comcdnsciencepub.com The NAC thioester of [1-¹³C]-3-oxo-octanoic acid was successfully incorporated into averufin, demonstrating that it can serve as an advanced intermediate in the initiation of polyketide synthesis. cdnsciencepub.comcdnsciencepub.com This suggests that a specialized fatty acid synthase (FAS) generates the starter unit, which can be exchanged with exogenously supplied NAC thioesters like that of 3-oxo-octanoic acid. researchgate.net

| Precursor Administered | Incorporation Efficiency (%) | Reference |

|---|---|---|

| N-acetylcysteamine (NAC) thioester of [1-¹³C]hexanoic acid | ~22% | researchgate.netcdnsciencepub.com |

| N-acetylcysteamine (NAC) thioester of [1-¹³C]-3-oxo-octanoic acid | ~5% | researchgate.netcdnsciencepub.com |

| N-acetylcysteamine (NAC) thioester of [1-¹³C]butyric acid | <0.1% (No selective enrichment) | researchgate.netcdnsciencepub.com |

| [1-¹³C]-3-oxo-octanoate (free acid) | No detectable specific incorporation | cdnsciencepub.comcdnsciencepub.com |

Role in Lipoic Acid Biosynthesis

Degradation Mechanisms and Pathways of this compound

The degradation of this compound is intrinsically linked to the broader metabolic pathways of fatty acids. As a modified medium-chain fatty acid, its breakdown is presumed to follow established routes for similar molecules, primarily involving oxidation to yield energy and metabolic intermediates.

Aerobic and Anaerobic Biodegradation Aspects

Direct studies detailing the specific aerobic and anaerobic biodegradation of this compound are not extensively documented in publicly available research. However, based on the metabolism of structurally related fatty acids, its degradation pathways can be inferred. Fatty acids, in general, are known to be biodegradable under both aerobic and anaerobic conditions. europa.eunih.govresearchgate.net

Aerobic Degradation:

In the presence of oxygen, the degradation of fatty acids and their derivatives is a highly efficient process. teamaquafix.com The primary pathway for fatty acid catabolism is beta-oxidation, which occurs within the mitochondria and peroxisomes. nih.govjackwestin.com It is anticipated that this compound would be catabolized via a similar mechanism. This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. aklectures.com The acetyl-CoA can then enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating a significant amount of ATP. jackwestin.comaklectures.com The presence of the oxo group on the sixth carbon may necessitate additional enzymatic steps for its reduction or modification before or during the beta-oxidation spiral.

Microorganisms such as Pseudomonas and various bacteria found in soil and water are known to aerobically degrade a wide range of organic compounds, including fatty acids and their derivatives, for use as carbon and energy sources. shareok.orgscispace.com

Anaerobic Degradation:

In the absence of oxygen, the biodegradation of fatty acids still occurs, though through different mechanisms. europa.eunih.gov Anaerobic degradation typically involves a consortium of microorganisms where the initial breakdown of the fatty acid can occur via beta-oxidation, with the resulting reducing equivalents being transferred to alternative electron acceptors like nitrate (B79036) or sulfate. nih.gov For some compounds, anaerobic degradation can proceed through hydrolysis and subsequent fermentation by acid-generating bacteria, which produce shorter-chain fatty acids and acetate. teamaquafix.com These intermediates are then utilized by other microorganisms, such as methanogens, to produce methane (B114726) and carbon dioxide. mdpi.commdpi.com While specific studies on this compound are lacking, its structure suggests it would be susceptible to these general anaerobic degradation pathways for fatty acids.

Formation as Omega-Oxidation Products of Aliphatic Fatty Acids

This compound can be formed as a product of the oxidation of aliphatic fatty acids through several metabolic routes. The introduction of an oxo group on the carbon chain is a key step in these pathways.

Omega-Oxidation Pathway:

Omega-oxidation (ω-oxidation) is an alternative pathway to beta-oxidation for fatty acid metabolism that occurs primarily in the endoplasmic reticulum of liver and kidney cells in vertebrates. byjus.commicrobenotes.com This pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. microbenotes.comwikipedia.org While this is generally a minor pathway for medium-chain fatty acids, its importance increases when beta-oxidation is impaired. byjus.commicrobenotes.com

The process begins with the hydroxylation of the ω-carbon, followed by successive oxidations to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. byjus.comnih.gov An ω-oxo acid is an intermediate in this pathway.

The key enzymatic steps in the omega-oxidation of a fatty acid leading to a dicarboxylic acid are summarized below:

| Step | Reaction | Enzyme Class | Cofactors | Product |

| 1 | Hydroxylation of the ω-carbon | Cytochrome P450 monooxygenase | O₂, NADPH | ω-hydroxy fatty acid |

| 2 | Oxidation of the ω-hydroxy group | Alcohol dehydrogenase | NAD⁺ | ω-oxo fatty acid |

| 3 | Oxidation of the ω-oxo group | Aldehyde dehydrogenase | NAD⁺ | Dicarboxylic acid |

Table 1: Enzymatic steps of the omega-oxidation pathway. This pathway generates an ω-oxo fatty acid as an intermediate. byjus.commicrobenotes.comwikipedia.org

For octanoic acid, ω-oxidation would primarily produce 8-hydroxyoctanoic acid, followed by 8-oxooctanoic acid, and finally octanedioic acid. The formation of this compound specifically would arise from the oxidation of the ω-2 position (the second carbon from the methyl end), a process known as ω-1 or subterminal oxidation, which has also been observed in fatty acid metabolism. nih.gov

Overoxidation by Unspecific Peroxygenases:

Another route for the formation of oxo fatty acids is through the action of unspecific peroxygenases (UPOs). acs.orgfrontiersin.org These fungal enzymes can hydroxylate saturated fatty acids at various positions along the carbon chain. acs.org This hydroxylation can be followed by an "overoxidation" of the newly formed hydroxyl group to a ketone (oxo group). acs.org For instance, the hydroxylation of octanoic acid at the C6 position would yield 6-hydroxyoctanoic acid, which could then be overoxidized to this compound. acs.org This process has been observed in reactions catalyzed by UPOs, where both hydroxy and the corresponding oxo fatty acids are detected as products. acs.org

Occurrence and Functional Relevance in Biological Systems

Role in Microbial Metabolism

The metabolic activities of microorganisms are fundamental to numerous ecological and industrial processes. Within these intricate networks, 6-Oxo-octanoic acid and its parent compound, octanoic acid, are significant players, particularly in the context of lipoic acid metabolism and various microbial transformations.

Lipoate Metabolism in Pathogenic Microorganisms

Lipoic acid is an essential cofactor for several key enzyme complexes involved in central metabolism. frontiersin.orgnih.gov In many microorganisms, the biosynthesis of lipoic acid begins with an octanoic acid precursor. nih.gov This process involves the transfer of an octanoyl group to a specific protein, followed by the insertion of sulfur atoms at the C-6 and C-8 positions. nih.govasm.org

The enzymes involved in this pathway are highly conserved, yet the mechanisms can differ between organisms. frontiersin.org For instance, in Escherichia coli, the de novo synthesis pathway utilizes LipB to transfer an octanoyl moiety from octanoyl-acyl carrier protein (octanoyl-ACP) to the apo-proteins. nih.govnih.gov Subsequently, LipA, a lipoyl synthase, inserts the sulfur atoms. nih.gov

In pathogenic microorganisms, the ability to synthesize or scavenge lipoic acid can be critical for virulence. nih.gov Disrupting this metabolic pathway presents a potential target for antimicrobial therapies. For example, in Mycoplasma hyopneumoniae, a swine respiratory pathogen, a specific lipoate-protein ligase, Mhp-LplJ, is essential for lipoic acid metabolism. frontiersin.org This enzyme can utilize both lipoic acid and octanoic acid to modify target proteins. frontiersin.org Analogs of octanoic acid, such as 8-bromooctanoic acid and 6,8-dichlorooctanoate, have been shown to inhibit this process and arrest the growth of the microorganism. frontiersin.org

Microbial Transformation Processes (e.g., Culex tarsalis Metabolism)

Microorganisms are capable of a vast array of biotransformation reactions. While direct microbial metabolism of this compound in Culex tarsalis is not extensively detailed in the provided context, the insecticidal properties of octanoic acid and its derivatives against various insects, including mosquitoes, are recognized. mdpi.comresearchgate.net For instance, this compound itself has demonstrated larvicidal activity against Culex tarsalis, the primary vector for western equine and St. Louis encephalitis viruses. cambridge.orgcambridge.org At a concentration of 0.001 M, it caused nearly 100% mortality in fourth-instar larvae. cambridge.org This suggests that the compound or its metabolites interfere with critical developmental or metabolic processes in the insect. cambridge.org

Furthermore, the gut microbiota of insects can influence their chemical profiles, including cuticular hydrocarbons which are vital for communication and recognition. mdpi.com It is plausible that microbial populations within Culex tarsalis could metabolize or be affected by this compound, indirectly influencing the insect's physiology and survival.

Fungi, such as Mucor racemosus and Geotrichum candidum, are known to perform enantioselective reductions of related compounds, like 8-chloro-6-oxo-octanoic acid alkyl esters, to produce chiral hydroxy acids. google.com This highlights the potential for microbial systems to specifically transform oxo-octanoic acid derivatives.

Cofactor Regulation and Metabolic Engineering in Microorganisms

The synthesis of cofactors like lipoic acid is a tightly regulated and energetically demanding process. nih.gov In some bacteria, the expression of genes involved in lipoic acid synthesis is linked to broader regulatory networks, such as cAMP-dependent signaling in Shewanella species. nih.gov

Metabolic engineering strategies in microorganisms like Saccharomyces cerevisiae and E. coli have targeted fatty acid synthesis pathways to increase the production of octanoic acid, a valuable platform chemical. nih.govresearchgate.net These efforts often involve redirecting precursor molecules like acetyl-CoA and ensuring a sufficient supply of cofactors such as NADPH. nih.gov While these studies primarily focus on octanoic acid, the principles are relevant to the production of its derivatives, including this compound. Understanding and manipulating the regulatory mechanisms and enzymatic steps in these pathways are key to optimizing the microbial production of these compounds. nih.govresearchgate.net

Presence and Significance in Eukaryotic Organisms

In eukaryotes, from insects to mammals, this compound and related compounds are involved in developmental processes and serve as indicators of metabolic state.

Involvement in Insect Development

As previously mentioned, this compound exhibits significant insecticidal activity against the mosquito Culex tarsalis. cambridge.orgcambridge.org A study found that treating fourth-instar larvae with a 0.0001 M solution of this compound resulted in 30% mortality, which increased to nearly 100% at a tenfold higher concentration. cambridge.org This compound, along with other insect growth regulators, can induce mortality and the formation of supernumerary intermediate stages, disrupting the normal life cycle. cambridge.orgcambridge.org

The mechanism of action likely involves the disruption of crucial physiological processes. Octanoic acid, the parent compound, is known to affect the antifungal protection systems in insects like Galleria mellonella, specifically the cuticular lipids and hemocytes. mdpi.com It can also disturb mitochondrial activity in insect cells. mdpi.com It is conceivable that this compound exerts its effects through similar disruptive mechanisms on cellular and metabolic functions essential for insect development. mdpi.com

Table 1: Effects of this compound on Culex tarsalis Larvae

| Concentration | Total Mortality |

|---|---|

| 0.0001 M | 30% |

| 0.001 M | ~100% |

Data sourced from Ittycheriah et al. cambridge.org

Detection in Mammalian Biological Fluids (e.g., Exhaled Breath, Urine, Plasma)

The detection of this compound and other oxo-fatty acids in mammalian biological fluids provides a window into metabolic processes and potential pathological states. lipidmaps.orgbiosynth.com These compounds are products of fatty acid metabolism and can be indicative of oxidative stress. biosynth.com

Exhaled Breath: Analysis of exhaled breath condensate (EBC) has emerged as a non-invasive method for studying airway inflammation and metabolic changes. lipidmaps.orgnih.gov Studies have identified various ω-oxoalkanoic acids in EBC, including compounds with similar fragmentation patterns to 6-oxohexanoic acid and 8-oxooctanoic acid. lipidmaps.org The presence of these metabolites from the ω-oxidation pathway of fatty acids is considered a crucial component of the exhaled breath profile. lipidmaps.org While ω-oxidation is a minor pathway for fatty acid degradation, its products are clearly detectable and may serve as biomarkers. lipidmaps.org

Urine and Plasma: Oxo-fatty acids, including 8-oxo-octanoic acid, have been detected in urine and plasma samples. biosynth.com Their presence can be a marker for lipid peroxidation and oxidative stress. biosynth.com For instance, elevated levels of dicarboxylic acids in urine can be associated with certain metabolic disorders or specific diets, such as those containing medium-chain triglycerides (MCTs). oup.com

Table 2: Detection of Oxo-octanoic Acid and Related Compounds in Biological Fluids

| Biological Fluid | Detected Compound(s) | Potential Significance |

|---|---|---|

| Exhaled Breath | ω-oxoalkanoic acids (including those structurally similar to this compound) | Metabolites of ω-oxidation, potential biomarkers for respiratory and metabolic conditions. lipidmaps.org |

| Urine | Dicarboxylic and oxo-fatty acids | Indicators of metabolic disorders, diet, and oxidative stress. biosynth.comoup.com |

| Plasma | 8-oxo-octanoic acid | Marker for oxidative stress and lipid peroxidation. biosynth.com |

Occurrence in Plant Lipid Profiles

This compound, a derivative of the medium-chain fatty acid octanoic acid, has been identified in the lipid profiles of certain plants. ontosight.aiplantfadb.org While fatty acids with fewer than 12 carbon atoms are generally rare in plants, they can be found in the triacylglycerols of some seeds. semmelweis.hu The presence of a keto group on the fatty acid chain, as seen in this compound, is a feature of what are known as oxidized fatty acids. semmelweis.hu

Research has documented the presence of this compound in specific plant species. For instance, it has been detected in Armeniaca vulgaris Lam. (apricot) and Camellia polyodonta F.C. How ex Hu. plantfadb.org The identification of such compounds is often achieved through methods like gas chromatography-mass spectrometry (GC-MS) following esterification of the fatty acids. semmelweis.huuliege.be

The following table details the reported occurrence of this compound in the lipid profiles of the specified plants.

| Plant Species | Common Name | Reported Value (weight-%) |

| Armeniaca vulgaris Lam. | Apricot | 0.29 |

| Camellia polyodonta F.C. How ex Hu | - | 0.0 |

| Data sourced from the PlantFAdb database. plantfadb.org |

The functional significance of this compound in these plants is an area of ongoing research. Oxylipins, a broad class of oxygenated fatty acids, are known to be involved in various physiological processes in plants, including defense against pathogens and signaling. uliege.begerli.com

Biomarker Research Potential

Association with Altered Fatty Acid Metabolism

This compound holds potential as a biomarker for altered fatty acid metabolism. Fatty acid metabolism is a critical process involving the breakdown of fatty acids for energy production and the synthesis of essential lipids. ontosight.aiontosight.ai The introduction of a keto group, as in this compound, can influence how the molecule interacts with enzymes involved in these pathways, such as those in the β-oxidation process. ontosight.aiontosight.ai

The β-oxidation pathway is central to the breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle to generate energy. ontosight.ai The structure of this compound may affect its processing by key enzymes like acyl-CoA dehydrogenase, potentially altering metabolic flux. Consequently, changes in the levels of this compound could reflect shifts or dysregulation in fatty acid metabolism, making it a candidate for further investigation in clinical studies related to metabolic disorders.

Indicator of Oxidative Stress

There is growing interest in the role of oxo-fatty acids, including this compound, as indicators of oxidative stress. biosynth.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. mdpi.com ROS can damage cellular components, including lipids, proteins, and DNA. frontiersin.orgscielo.org.mx

The formation of oxo-fatty acids can be a consequence of lipid peroxidation, a process where oxidants like free radicals attack lipids. biosynth.com Therefore, the presence and concentration of compounds like 8-oxo-octanoic acid, an isomer of this compound, in biological samples such as urine and plasma have been suggested as markers for oxidative stress. biosynth.com The ketone group in these molecules is a result of oxidative reactions. While direct research on this compound as an oxidative stress biomarker is less extensive, the established link for similar molecules supports its potential in this area. biosynth.com High levels of oxidative stress and the resulting cellular damage are associated with a range of diseases. scielo.org.mx

Advanced Analytical Methodologies for 6 Oxo Octanoic Acid

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for separating 6-oxo-octanoic acid from complex mixtures prior to its detection and quantification. The choice of method depends on the sample matrix, required sensitivity, and the analytical objective, such as purity assessment or trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, the polarity and low volatility of the carboxylic acid and ketone functional groups necessitate a derivatization step. metbio.net This typically involves oximation to stabilize the keto group, followed by silylation to increase volatility. metbio.net

The derivatized analyte is then introduced into the GC system, where it is separated from other components based on its boiling point and affinity for the stationary phase of the analytical column. metbio.net The column temperature is programmed to increase gradually, ensuring the elution of compounds with different volatilities at different times. e4journal.com Following separation, the compound enters the mass spectrometer, which provides mass-to-charge ratio (m/z) information, confirming the identity of the analyte and allowing for purity assessment. metbio.net Peak assignment is typically confirmed by comparing the resulting mass spectra with established libraries like NIST. hpst.cz

Table 1: Typical GC-MS Parameters for Organic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Oximation (e.g., with hydroxylamine) followed by Silylation (e.g., with HMDS) | Stabilizes the oxo group and increases volatility for gas-phase analysis. metbio.nethpst.cz |

| Carrier Gas | Helium (99.999%) | Transports analytes through the column. e4journal.com |

| Column | Capillary column (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |

| Injector Temp. | 250-280°C | Ensures rapid volatilization of the sample. e4journal.comhpst.cz |

| Oven Program | Initial hold, then ramp (e.g., 10°C/min) to a final temperature (e.g., 280°C) | Achieves separation of multiple components in a mixture. e4journal.com |

| Ion Source Temp. | 280°C | Ionizes the eluted compounds. e4journal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. e4journal.com |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and identifies fragments based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like this compound without the need for derivatization. In its underivatized form, the carboxylic acid functional group allows for detection in the short UV wavelength region, typically around 210 nm. shimadzu.comaocs.org The separation is commonly achieved using reversed-phase (RP) chromatography with an octadecylsilyl (C18) column. aocs.orgnih.gov The mobile phase usually consists of an acidified water/acetonitrile (B52724) or water/methanol (B129727) mixture to ensure sharp peaks for the free acid. aocs.org

For enhanced sensitivity and selectivity, this compound can be derivatized to introduce a chromophore that absorbs at a higher, less interference-prone wavelength. aocs.org A common approach is the formation of phenacyl esters, which allows for detection at approximately 254 nm. nih.gov This method is particularly useful for routine analysis in complex biological or food samples. nih.gov

Table 2: HPLC-UV Method Parameters for Organic Acid Analysis

| Parameter | Direct Detection | Derivatization Method |

|---|---|---|

| Mobile Phase | Acetonitrile or Methanol and Water with Acetic Acid | 82% Methanol |

| Stationary Phase | Reversed-Phase C18 Column nih.gov | Reversed-Phase C18 Column nih.gov |

| Detection | UV at ~210 nm shimadzu.comaocs.org | UV at 254 nm nih.gov |

| Derivatizing Agent | None | Phenacyl bromide nih.gov |

| Flow Rate | 0.65 - 1.0 mL/min nih.govcore.ac.uk | 0.65 mL/min nih.gov |

| Temperature | Ambient or controlled (e.g., 32°C) nih.gov | 32°C nih.gov |

UHPLC-HRMS/MS represents a state-of-the-art method for the sensitive and specific detection of ω-oxoalkanoic acids, including this compound, in complex biological matrices. lipidmaps.orgacs.org This technique combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes (<2 µm), with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry. lipidmaps.orgacs.org

In a typical analysis, separation is performed on a C18 column using a gradient elution with a mobile phase of water and methanol or acetonitrile containing a modifier like formic acid to improve ionization. lipidmaps.orgacs.org The eluent is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, operating in negative electrospray ionization (ESI) mode. lipidmaps.orgmdpi.com The instrument detects the deprotonated molecule [M-H]⁻ with high mass accuracy. lipidmaps.org For confirmation, data-dependent MS/MS scans are performed, where the precursor ion is fragmented to produce a characteristic spectrum that serves as a structural fingerprint. lipidmaps.orgmdpi.com This method allows for confident identification and quantification even at trace levels. researchgate.net

Table 3: Research Findings on UHPLC-HRMS/MS Analysis of ω-Oxoalkanoic Acids

| Parameter | Reported Conditions | Reference |

|---|---|---|

| LC System | ACQUITY UPLC I-Class | lipidmaps.org, acs.org |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) | lipidmaps.org, acs.org |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid | lipidmaps.org, acs.org |

| Flow Rate | 500 µL/min | lipidmaps.org, acs.org |

| Gradient | 5% B (1 min), 5–95% B (3 min), 100% B (1 min), re-equilibration | acs.org |

| MS System | High-resolution TOF or Orbitrap | lipidmaps.org, mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | lipidmaps.org, mdpi.com |

| Precursor Ion | [M-H]⁻ | lipidmaps.org |

| Key Fragments | Characteristic losses such as [M-H₂O]⁻ and [M-CO₂]⁻ can be observed. | lipidmaps.org |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination and confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. Although specific spectral data for this compound is not widely published in literature, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum would feature a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift. The protons on the carbons adjacent (alpha) to the ketone and carboxylic acid groups would appear as distinct triplets. The remaining methylene (B1212753) protons in the aliphatic chain would resonate as multiplets in the typical alkane region. The terminal methyl group would appear as a triplet.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ~10-12 | ~179 | Broad Singlet |

| -CH₂-COOH (C2) | ~2.4 | ~34 | Triplet |

| -CH₂- (C3) | ~1.7 | ~24 | Multiplet |

| -CH₂- (C4) | ~1.6 | ~23 | Multiplet |

| -CH₂-C=O (C5) | ~2.6 | ~42 | Triplet |

| -C=O (C6) | - | ~211 | - |

| -CH₂-CH₃ (C7) | ~2.5 | ~36 | Quartet |

| -CH₃ (C8) | ~1.1 | ~8 | Triplet |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its carboxylic acid and ketone moieties.

The most prominent features are the strong carbonyl (C=O) stretching vibrations. Due to electronic effects and potential for intramolecular interactions, the ketone and carboxylic acid carbonyls are expected to appear as distinct, strong peaks. Another key feature is the very broad absorption band of the hydroxyl (-OH) group of the carboxylic acid, which arises from extensive hydrogen bonding. Research on the structural isomer 2-oxo-octanoic acid confirms these characteristic vibrations. rsc.orgresearchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Ketone | C=O Stretch | ~1715 | Strong |

| Aliphatic Chain | C-H Stretch | 2850–2960 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Methylene groups | C-H Bend | ~1465 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Compound Identity

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound in complex samples. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF) and Orbitrap, provide highly accurate mass measurements, typically with a mass error of less than 5 ppm. lipidmaps.orgnih.gov This precision allows for the determination of the elemental composition of an analyte from its exact mass. nih.gov For this compound, HRMS can distinguish its molecular formula, C8H14O3, from other isobaric compounds that may be present in a biological matrix.

The identification process involves detecting the deprotonated molecule [M-H]⁻ in negative ionization mode. lipidmaps.org The high resolving power of the instrument makes it possible to clearly identify the precursor ion, even when other ions with very similar masses are present. lipidmaps.org Data acquisition often consists of a full scan analysis to detect all ions within a specific mass range, followed by information-dependent acquisition (IDA) of tandem mass spectra (MS/MS) for ions of interest. mdpi.com The fragmentation pattern obtained from MS/MS provides structural information that further confirms the identity of the compound when compared against spectral libraries or authentic standards.

Table 1: HRMS Data for this compound Identification| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C8H14O3 | Defines the elemental composition. |

| Monoisotopic Mass | 158.0943 g/mol | The exact mass used for high-accuracy detection. |

| Observed Ion (Negative ESI) | [M-H]⁻ | The deprotonated molecular ion typically observed in mass spectrometry. lipidmaps.org |

| m/z of Observed Ion | 157.0865 | The mass-to-charge ratio measured by the HRMS instrument. |

Quantitative Analysis and Sample Preparation

Derivatization Strategies for Enhanced Sensitivity (e.g., Pentafluorobenzyl Bromide for GC-ECD)

The quantitative analysis of polar compounds like this compound by gas chromatography (GC) often requires a derivatization step. science.govresearchgate.net Derivatization is a chemical modification technique used to convert the analyte into a product (a derivative) that has improved analytical properties. researchgate.net For carboxylic acids, this process enhances volatility, reduces peak tailing, and improves thermal stability, which are essential for successful GC analysis. researchgate.net

A particularly effective strategy for enhancing sensitivity is the use of a derivatizing agent that introduces a strongly electron-capturing group into the molecule, making it highly responsive to an Electron Capture Detector (ECD). researchgate.net Pentafluorobenzyl Bromide (PFB-Br) is a widely used reagent for this purpose. scribd.com It reacts with the carboxylic acid moiety of this compound to form a pentafluorobenzyl (PFB) ester. The five fluorine atoms on the PFB group are highly electronegative, leading to a derivative that can be detected with exceptional sensitivity by GC-ECD or by GC-MS in negative chemical ionization (NCI) mode. science.gov This approach allows for the quantification of trace amounts of the analyte in complex samples. science.gov

Table 2: Derivatization of this compound for GC-ECD Analysis| Analyte | Derivatizing Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| This compound | Pentafluorobenzyl Bromide (PFB-Br) | Pentafluorobenzyl 6-oxooctanoate | Increased volatility and high response factor for Electron Capture Detection (ECD), enhancing sensitivity. researchgate.net |

Application of Deuterated Internal Standards for Matrix Effect Minimization

Accurate quantification of analytes in complex biological matrices like plasma or urine is often hampered by matrix effects, where other components in the sample interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal. veeprho.comgoogle.com The use of stable isotope-labeled internal standards is the gold standard method to correct for these effects and for variations in sample recovery during preparation. veeprho.comnih.gov

A deuterated analog of the analyte, where one or more hydrogen atoms are replaced by deuterium, is an ideal internal standard because it has nearly identical chemical and physical properties to the non-labeled compound. veeprho.comcaymanchem.com It co-elutes with the analyte during chromatography and experiences the same matrix effects and losses during extraction. google.com However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard (e.g., Octanoic Acid-d2 or a deuterated derivative) to the sample prior to analysis, the analyte's concentration can be determined by measuring the ratio of the response of the endogenous analyte to that of the internal standard. nih.govveeprho.com This ratiometric approach significantly improves the accuracy, precision, and reliability of quantitative measurements by LC-MS or GC-MS. veeprho.comgoogle.com

Table 3: Examples of Deuterated Internal Standards for Fatty Acid Analysis| Internal Standard | Application Principle | Reference Compound |

|---|---|---|

| Octanoic acid-d2 | Used as an internal standard for the quantification of octanoic acid by GC- or LC-MS. caymanchem.com | Octanoic acid |

| Octanoic Acid-D15 | A deuterium-labeled analog of Octanoic Acid used as an internal standard in analytical research. veeprho.com | Octanoic acid |

| 5-oxo-[11,12,14,15-2H4]ETE | A tetradeuterated analog used as an internal standard for a related oxo-fatty acid. nih.gov | 5-Oxo-eicosatetraenoic acid |

Challenges and Considerations in Complex Biological Matrix Analysis

Isomeric Distinction

A significant analytical challenge in the study of this compound is its differentiation from other positional isomers, such as 5-oxo-octanoic acid, 7-oxo-octanoic acid, and 8-oxo-octanoic acid. These isomers share the same molecular formula (C8H14O3) and, therefore, the same exact mass, making them indistinguishable by HRMS alone. mdpi.comnih.gov

Furthermore, isomers can exhibit very similar chromatographic behavior, potentially leading to co-elution or overlapping peaks, which complicates their individual quantification. While tandem mass spectrometry (MS/MS) can sometimes produce unique fragmentation patterns for different isomers, these patterns can also be very similar. Therefore, the definitive identification and distinction of this compound from its isomers often require chromatographic separation and comparison of both retention times and mass spectra with those of authentic, commercially synthesized standards for each specific isomer. lipidmaps.orgmdpi.com Without such standards, identification may remain tentative. nih.gov

Table 4: Positional Isomers of Oxo-octanoic Acid| Compound Name | Position of Oxo Group | Molecular Formula | Analytical Challenge |

|---|---|---|---|

| 3-Oxo-octanoic acid | C3 | C8H14O3 | Same exact mass as this compound. |

| 5-Oxo-octanoic acid | C5 | C8H14O3 | Same exact mass and potentially similar chromatographic properties. |

| This compound | C6 | C8H14O3 | Analyte of interest. |

| 8-Oxo-octanoic acid | C8 | C8H14O3 | Same exact mass; distinction requires authentic standards. nih.gov |

Confounding Factors in Biological Sample Analysis

When analyzing this compound in biological samples, several confounding factors must be considered to ensure accurate interpretation of the results.

Exogenous Sources: The measured levels of this compound may not solely reflect endogenous production. Oxo-fatty acids can be formed during the heating and oxidation of oils and fats, meaning dietary intake could contribute to the levels observed in biological fluids. openagrar.de Additionally, dicarboxylic and ω-oxoacids have been identified as components of environmental aerosols, suggesting that a fraction of these compounds in samples like exhaled breath condensate could be of exogenous origin. lipidmaps.org

Endogenous Metabolic State: The baseline levels of this compound can be influenced by an individual's metabolic state. As a derivative of octanoic acid, its metabolism is linked to general fatty acid pathways. wikipedia.org Levels of octanoic acid have been shown to be altered in patients with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, and have been investigated as potential biomarkers in conditions like colorectal cancer. caymanchem.comresearchgate.net Such underlying health conditions could act as significant confounding variables in research studies. google.com

Table of Compounds

Research Applications and Biotechnological Potential of 6 Oxo Octanoic Acid

Utility as an Intermediate in Complex Organic Synthesis

6-Oxo-octanoic acid is a valuable bifunctional molecule, possessing both a ketone and a carboxylic acid group, which makes it a versatile intermediate in the synthesis of more complex organic compounds. ontosight.ai Its structure allows for a variety of chemical transformations, serving as a foundational building block in multi-step synthetic pathways. solubilityofthings.com

The reactivity of this compound at its two functional groups enables its conversion into a range of other molecules. The ketone group can undergo reduction to form 6-hydroxy-octanoic acid or participate in nucleophilic substitution reactions. Conversely, the carboxylic acid can be esterified or involved in other transformations. This dual reactivity is fundamental to its role as a precursor in organic synthesis. For instance, through carefully chosen reaction sequences involving oxidation or reduction, it can be converted to derivatives like 6-hydroxy-octanoic acid or octanedioic acid, demonstrating its utility as a versatile precursor.

A significant application of this compound derivatives is in the industrial-scale synthesis of alpha-lipoic acid, a compound of pharmaceutical importance. google.com The synthesis often begins with alkyl esters of 8-chloro-6-oxo-octanoic acid. google.comwipo.int The production of specific enantiomers (the (R) or (S) forms) is crucial for pharmaceutical applications, and this has driven research into enantioselective synthetic methods. google.com

Biocatalysis plays a key role in achieving this chirality. The enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters to their corresponding chiral 8-chloro-6-hydroxy-octanoic acid alkyl esters is a critical step. wipo.int Specific microbial strains are used to produce the desired enantiomer. For example, the strain Geotrichum candidum is used to produce the (R)-hydroxy ester, a precursor for (R)-α-lipoic acid, while Mucor racemosus can be used to obtain the (S)-enantiomer. wipo.int This biocatalytic reduction can also be achieved using isolated enzymes like alcohol dehydrogenases or carbonyl reductases. google.com The resulting chiral hydroxy esters are then converted into the final alpha-lipoic acid enantiomers through established chemical reactions. wipo.int

Table 1: Biocatalytic Synthesis of Chiral Precursors for Alpha-Lipoic Acid

| Starting Material | Biocatalyst / Enzyme | Product | Significance |

|---|---|---|---|

| 8-chloro-6-oxo-octanoic acid alkyl ester | Geotrichum candidum | (R)-8-chloro-6-hydroxy-octanoic acid alkyl ester | Intermediate for (R)-α-lipoic acid synthesis. wipo.int |

| 8-chloro-6-oxo-octanoic acid alkyl ester | Mucor racemosus | (S)-8-chloro-6-hydroxy-octanoic acid alkyl ester | Intermediate for (S)-α-lipoic acid synthesis. wipo.int |

| Alkyl 8-chloro-6-oxo-octanoates | Alcohol dehydrogenases or Carbonyl reductases | Alkyl (R)- or (S)-8-chloro-6-hydroxy-octanoates | Enzymatic route to chiral intermediates. google.com |

Production of Diverse Chemical Compounds

Biotechnological and Industrial Research Applications

The industrial interest in this compound and related compounds has spurred research into sustainable and efficient production methods, focusing on biocatalysis and metabolic engineering.

Metabolic engineering of microorganisms like Escherichia coli offers a promising avenue for the bio-production of octanoic acid, a direct precursor for this compound. nih.govresearchgate.net However, the natural capacity of E. coli for producing short-chain fatty acids like octanoic acid is often low. nih.govresearchgate.net To overcome this, researchers employ computational and experimental approaches to re-wire the organism's metabolism. nih.gov

Computational tools like the OptForce methodology can predict necessary genetic modifications to enhance the production of a target compound. nih.govresearchgate.net For octanoic acid, studies have shown that increasing the expression of certain enzymes, such as 3-hydroxy-acyl-ACP dehydratase (FabZ), and deleting genes for competing pathways (e.g., fadE, fumAC, ackA) can significantly boost production titers. nih.gov These combined interventions redirect metabolic flux towards the desired product. nih.govresearchgate.net Optimization of culture conditions, such as pH and the carbon-to-nitrogen ratio, can further enhance the yield, with engineered strains producing over 1 g/L of free octanoic acid in fed-batch cultures. nih.govresearchgate.net

Table 2: Metabolic Engineering of E. coli for Enhanced Octanoic Acid Production

| Genetic Modification | Target Enzyme / Pathway | Effect on Production | Reference |

|---|---|---|---|

| Overexpression of fabZ | 3-hydroxy-acyl-ACP dehydratase | Increased octanoic acid titer by 45%. | nih.govresearchgate.net |

| Deletion of fadE | Fatty acid degradation pathway | Prevents breakdown of produced fatty acids. | nih.gov |

| Deletion of fumAC | TCA Cycle | Redirects carbon flux. | nih.gov |

| Deletion of ackA | Acetate production pathway | Redirects carbon flux. | nih.gov |

| Combinatorial (+fabZ ΔfadE ΔfumAC ΔackA) | Multiple pathways | Increased octanoic acid titer by 61%, reaching up to 1 g/L in fed-batch culture. | nih.govresearchgate.net |

Optimization of Biocatalytic Production Methods

Emerging Areas of Academic Inquiry

Ongoing research continues to explore the broader potential of this compound and related molecules. One emerging area is the deeper investigation into its role in metabolic pathways and its potential effects on human health. ontosight.aiontosight.ai In humans, 6-oxooctanoic acid is known to be involved in the acylcarnitine 6-oxooctanoylcarnitine pathway, and further study could provide insights into metabolic disorders. ontosight.ai

The development of novel synthetic pathways is another active research front. The creation of synthetic biocatalytic cascades and the engineering of non-native pathways, such as the reverse β-oxidation (rBOX) pathway, represent advanced strategies for producing specialty chemicals with high efficiency. nih.govoup.com These engineered pathways offer modular and ATP-efficient routes to a variety of molecules, including functionalized carboxylic acids. oup.com Continued research in these areas may lead to new applications in drug development, diagnostics, and sustainable chemical production. ontosight.ai

Contributions to Understanding Metabolic Disorders

The chemical compound this compound serves as a notable intermediate in metabolic pathways and has garnered attention for its role in elucidating the mechanisms of certain metabolic disorders. ontosight.ai Its presence and concentration in biological samples are particularly significant in the context of inherited diseases affecting fatty acid oxidation. ontosight.ai

Disorders of fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, prevent the normal breakdown of fatty acids. nih.govresearchgate.net This blockage leads to the accumulation of medium-chain fatty acids, which are then shunted into alternative metabolic routes, including ω-oxidation. This process results in the formation and subsequent urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria. nih.govresearchgate.net

Research has demonstrated that in individuals with compromised β-oxidation, the metabolism of octanoic acid is redirected, leading to the production of various metabolites, including this compound. The identification of this keto acid in urine is a key indicator of underlying metabolic dysfunction. mdpi.com The study of such compounds provides critical insights into the pathophysiology of these conditions and aids in their diagnosis. ontosight.ainih.gov

The metabolic pathway alterations in these disorders can be summarized as follows:

| Metabolic State | Primary Fatty Acid Pathway | Consequence of Impairment | Alternative Pathway Activated | Key Metabolite Formed |

| Normal | β-Oxidation | Efficient energy production | - | Acetyl-CoA |

| MCAD Deficiency | Impaired β-Oxidation | Accumulation of medium-chain fatty acids | ω-Oxidation | This compound |

Detailed analysis of urinary organic acids is a cornerstone in the diagnosis of inborn errors of metabolism. researchgate.net In this context, this compound is considered a significant biomarker. ontosight.ai The detection of this and other related compounds helps to differentiate between various fatty acid oxidation disorders and to understand the metabolic consequences of specific enzyme deficiencies. nih.govmdpi.com For instance, the profile of dicarboxylic acids, including derivatives like this compound, can vary depending on the specific genetic defect, providing valuable diagnostic clues. nih.gov

常见问题

Q. What protocols ensure reproducibility in long-term storage of this compound for multi-institutional studies?

- Methodology : Store under argon at −80°C in amber vials to prevent oxidation. Periodically validate stability via LC-UV (retention time shift <1%). Share standardized SOPs (e.g., ISO/IEC 17025) across collaborators, including purity thresholds (≥98% by HPLC) and moisture content (Karl Fischer titration <0.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。